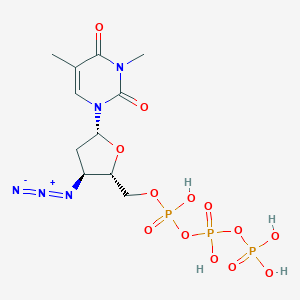![molecular formula C23H25NO3 B133995 (9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate CAS No. 575463-96-6](/img/structure/B133995.png)
(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate, or simply known as 9-Methyl-9-azatricyclo, is a synthetic compound that has been studied for its potential applications in various scientific research fields. 9-Methyl-9-azatricyclo is an organic compound that belongs to the class of heterocyclic compounds, namely azatricyclononanes. It is a colorless, water-soluble solid with the molecular formula C20H21NO3. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for '(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate' involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 9-Methyl-9-azabicyclo[3.3.1]nonane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-hydroxy-2,2-diphenylacetic acid, 9-Methyl-9-azabicyclo[3.3.1]nonane, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Acetic anhydride
Reaction
Step 1: In a dry and inert atmosphere, dissolve 2-hydroxy-2,2-diphenylacetic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in a suitable solvent such as dichloromethane., Step 2: Add 9-Methyl-9-azabicyclo[3.3.1]nonane (1.0 equiv) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea by-product and wash the filtrate with water and brine., Step 4: Concentrate the organic layer under reduced pressure and dissolve the resulting intermediate in a suitable solvent such as dichloromethane., Step 5: Add acetic anhydride (1.2 equiv) to the reaction mixture and stir at room temperature for several hours., Step 6: Quench the reaction with water and extract the organic layer with a suitable solvent such as ethyl acetate., Step 7: Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate., Step 8: Concentrate the organic layer under reduced pressure and purify the resulting product by column chromatography or recrystallization.
作用機序
The mechanism of action of 9-Methyl-9-azatricyclo is not fully understood. However, it is believed that the compound binds to certain proteins in the body and modifies their activity. It has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.
生化学的および生理学的効果
The biochemical and physiological effects of 9-Methyl-9-azatricyclo have not been fully elucidated. However, it has been shown to interact with a number of proteins, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with other proteins involved in signal transduction pathways, which are involved in the regulation of various physiological processes.
実験室実験の利点と制限
The advantages of using 9-Methyl-9-azatricyclo in lab experiments include its water solubility, its low toxicity, and its availability. Additionally, it has been used in a variety of research applications, including medicinal chemistry, biochemistry, and pharmacology. The main limitation of using 9-Methyl-9-azatricyclo in lab experiments is that it is not a naturally occurring compound and therefore can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for research involving 9-Methyl-9-azatricyclo include further investigation of its mechanism of action, its potential applications in drug development, and its potential applications in materials science. Additionally, further research could be conducted to elucidate its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore the potential of using 9-Methyl-9-azatricyclo in combination with other compounds to enhance its efficacy.
科学的研究の応用
9-Methyl-9-azatricyclo has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the synthesis of various drugs and pharmaceuticals. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Additionally, 9-Methyl-9-azatricyclo has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology.
特性
IUPAC Name |
(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDBULQDKRYING-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476924 |
Source


|
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanotropine Benzylate | |
CAS RN |
575463-96-6 |
Source


|
| Record name | AGN-PC-0NHOJB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

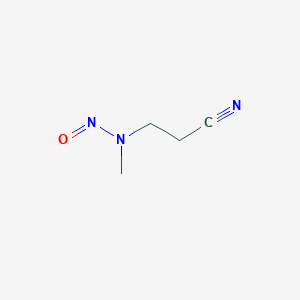
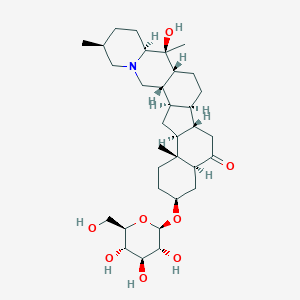


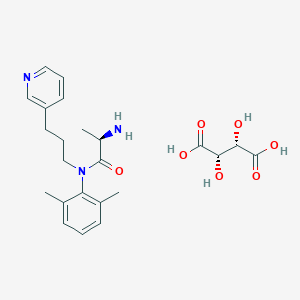
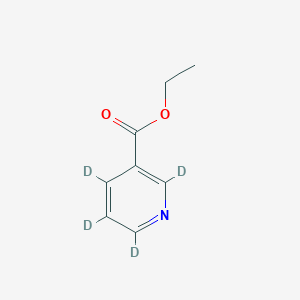
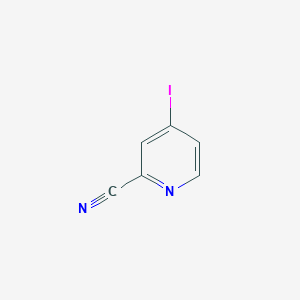
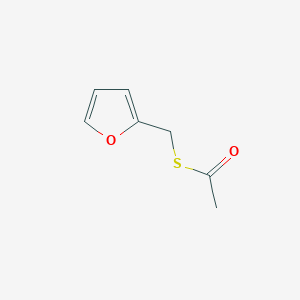
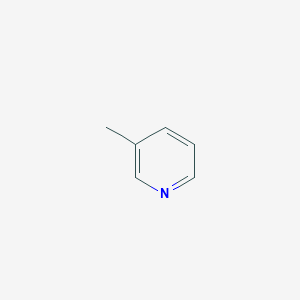
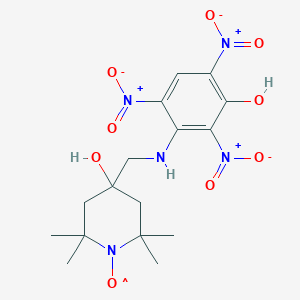
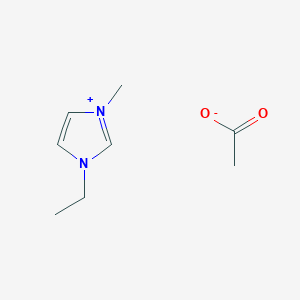
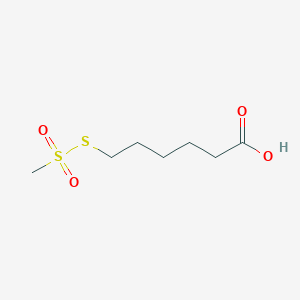
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)
